molecular formula C17H13BrN2O3 B5971184 N-(4-bromophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide

N-(4-bromophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide

Katalognummer B5971184
Molekulargewicht: 373.2 g/mol
InChI-Schlüssel: QESXLZJZUNZXAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide, commonly known as BDP-9066, is a synthetic compound that has attracted scientific interest due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent anti-inflammatory and analgesic effects. In

Wirkmechanismus

The exact mechanism of action of BDP-9066 is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. BDP-9066 has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and pain.
Biochemical and Physiological Effects
BDP-9066 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. BDP-9066 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BDP-9066 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and painful conditions. However, one of the limitations of BDP-9066 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on BDP-9066. One of the potential applications of BDP-9066 is in the treatment of cancer. Further studies are needed to investigate the efficacy of BDP-9066 in various cancer models and to elucidate its mechanism of action. Another potential application of BDP-9066 is in the treatment of inflammatory bowel disease (IBD). Studies have shown that BDP-9066 can reduce inflammation in the colon, making it a promising candidate for the treatment of IBD. Further studies are needed to investigate the efficacy of BDP-9066 in various models of IBD. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of BDP-9066 in vivo to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, BDP-9066 is a synthetic compound that exhibits potent anti-inflammatory and analgesic effects. It has potential therapeutic applications in the treatment of various inflammatory and painful conditions, as well as in cancer therapy. The synthesis method of BDP-9066 is simple and efficient, and its mechanism of action is believed to involve the inhibition of COX-2 activity and activation of PPAR-γ. Further studies are needed to investigate the efficacy and safety of BDP-9066 for clinical use.

Synthesemethoden

BDP-9066 can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-bromoaniline and 3-(2,5-dioxo-1-pyrrolidinyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure BDP-9066.

Wissenschaftliche Forschungsanwendungen

BDP-9066 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and painful conditions. BDP-9066 has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-12-4-6-13(7-5-12)19-17(23)11-2-1-3-14(10-11)20-15(21)8-9-16(20)22/h1-7,10H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESXLZJZUNZXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5665246

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.